![molecular formula C21H31ClN2O4 B2716978 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride CAS No. 1415390-81-6](/img/structure/B2716978.png)
2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule, likely used in advanced organic synthesis or pharmaceutical research. It contains functional groups such as benzyl, tert-butoxycarbonyl, and carboxylic acid .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the diazaspiro[4.5]decane ring system .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
Supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including compounds similar to the one , have been studied for their unique crystal structures and interactions. The research by Graus et al. (2010) explored the relationship between molecular and crystal structures of various diazaspiro[4.5]decane derivatives. These compounds exhibit specific supramolecular arrangements without solvent molecules in their crystal lattice, emphasizing the role of substituents on the cyclohexane ring in their structural configuration (Graus et al., 2010).
Peptide Synthesis
Spirolactams, including those structurally related to 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride, have been synthesized as conformationally restricted pseudopeptides. Fernandez et al. (2002) described the synthesis of spirolactam derivatives for use in peptide synthesis as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Their research demonstrates the potential of these compounds in mimicking specific peptide structures, contributing to the development of novel peptidomimetics (Fernandez et al., 2002).
Organic Synthesis and Catalysis
The versatility of diazaspiro[4.5]decane systems, including those related to the queried compound, is evident in their application in organic synthesis. The work by Martin‐Lopez and Bermejo (1998) on the synthesis of azaspiro[4.5]decane systems via oxidative cyclization showcases their potential in constructing complex organic molecules, including natural product analogs and novel organic frameworks (Martin‐Lopez & Bermejo, 1998).
Material Science
Compounds with a diazaspiro[4.5]decane core are also explored in material science for their potential in forming new polymeric materials. For instance, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrate how spirocyclic compounds contribute to the development of new polymeric materials with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-benzyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4.ClH/c1-20(2,3)27-19(26)23-11-9-21(10-12-23)15-22(14-17(21)18(24)25)13-16-7-5-4-6-8-16;/h4-8,17H,9-15H2,1-3H3,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWCYWLVIGZHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2716895.png)

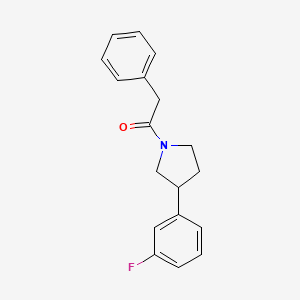
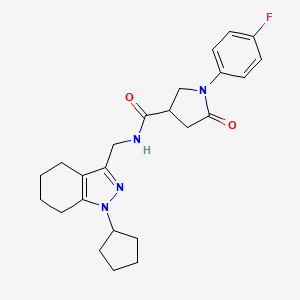
![5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2716903.png)
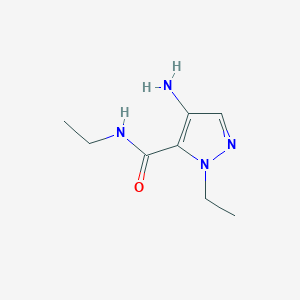

![3'-(3-Chlorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2716907.png)

![2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2716913.png)
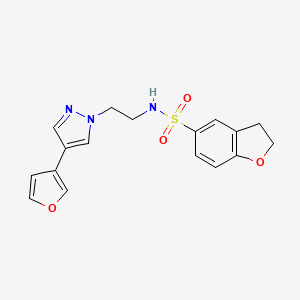
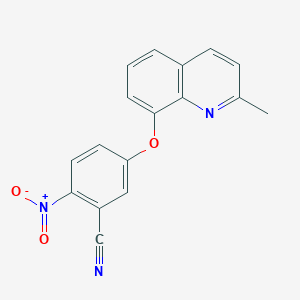

![6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2716918.png)
